N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural similarities to N-(3,4-dimethoxybenzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide have been synthesized for their potential biological activities. For example, benzamide derivatives have been evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents. The synthesis processes often involve condensation reactions and have been explored for generating various derivatives to enhance biological activity (Patel & Dhameliya, 2010)[https://consensus.app/papers/synthesis-activity-n5benzylidene4oxo2substituted-patel/3ebb955def60532abf98577ccdd01b05/?utm_source=chatgpt].
Inhibitory Activities
Specific benzamide compounds have been identified as potent inhibitors of enzymes such as stearoyl-CoA desaturase-1 (SCD-1), which plays a crucial role in lipid metabolism. These findings are significant for the development of treatments for conditions like obesity and metabolic syndrome, showcasing the therapeutic potential of benzamide derivatives (Uto et al., 2009)[https://consensus.app/papers/novel-potent-inhibitors-stearoylcoa-part-identification-uto/105f40855b9b552aa24ea41d025e10f9/?utm_source=chatgpt].
Sigma-2 Receptor Probes
Compounds structurally related to this compound have been developed as sigma-2 receptor probes. These probes are useful for studying the role of sigma-2 receptors in cancer and neurodegenerative diseases, indicating the compound's potential application in medical research (Xu et al., 2005)[https://consensus.app/papers/3hn434dihydro67dimethoxyisoquinolin21hylbutyl2methoxy5methylbenzamide-xu/4e5de31614a6591997cb26f7b3b4fbe9/?utm_source=chatgpt].
Diuretic Activity
Benzothiazole and benzamide derivatives have been synthesized and evaluated for their diuretic activity, demonstrating potential applications in treating conditions associated with fluid retention. The specific activities of these compounds highlight the diverse pharmacological applications of benzamide-related structures (Yar & Ansari, 2009)[https://consensus.app/papers/synthesis-activity-biphenyl-benzothiazole2carboxamide-yar/a879be7bcc2e59089ec0cd19e13a45e4/?utm_source=chatgpt].
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-9-4-14(12-18(17)26-2)13-20-19(22)15-5-7-16(8-6-15)21-10-3-11-27(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMACSLKVARXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.